molecular formula C15H19N3O3 B11839701 (S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid

(S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid

Cat. No.: B11839701
M. Wt: 289.33 g/mol
InChI Key: PCNSOOYYRFLNFQ-ZDUSSCGKSA-N
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Description

(S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid is a complex organic compound that features an indole moiety, an amino group, and a pentanoic acid backbone. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid typically involves multi-step organic synthesis. The process may start with the preparation of the indole derivative, followed by the introduction of the ethylamino group, and finally the formation of the pentanoic acid moiety. Common reagents used in these steps include indole, ethylamine, and various protecting groups to ensure selective reactions.

Industrial Production Methods

In an industrial setting, the production of such compounds would involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the pentanoic acid moiety, potentially forming alcohol derivatives.

    Substitution: The amino groups in the compound can participate in substitution reactions, where they can be replaced or modified by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, compounds with indole moieties are often studied for their potential roles in cell signaling and as neurotransmitter analogs. This compound could be investigated for its interactions with biological receptors and enzymes.

Medicine

In medicine, such compounds may be explored for their therapeutic potential. They could serve as lead compounds in the development of new drugs targeting specific pathways or diseases.

Industry

Industrially, the compound might find applications in the synthesis of specialty chemicals, pharmaceuticals, or as a research reagent.

Mechanism of Action

The mechanism of action of (S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid would depend on its specific interactions with molecular targets. The indole moiety may interact with receptors or enzymes, while the amino and carboxyl groups could participate in hydrogen bonding and ionic interactions. These interactions could modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An amino acid with an indole moiety, involved in protein synthesis and as a precursor to serotonin.

    Serotonin: A neurotransmitter derived from tryptophan, playing a key role in mood regulation.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

Uniqueness

(S)-2-((2-(1H-Indol-3-yl)ethyl)amino)-5-amino-5-oxopentanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

(2S)-5-amino-2-[2-(1H-indol-3-yl)ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C15H19N3O3/c16-14(19)6-5-13(15(20)21)17-8-7-10-9-18-12-4-2-1-3-11(10)12/h1-4,9,13,17-18H,5-8H2,(H2,16,19)(H,20,21)/t13-/m0/s1

InChI Key

PCNSOOYYRFLNFQ-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCN[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(CCC(=O)N)C(=O)O

Origin of Product

United States

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